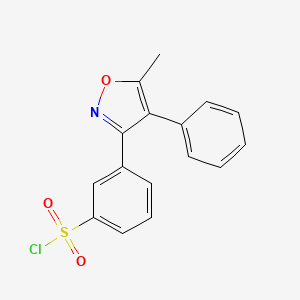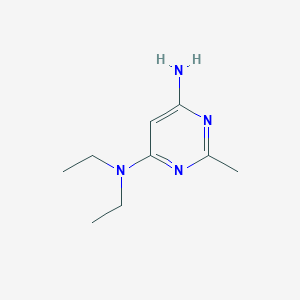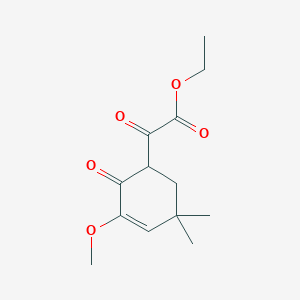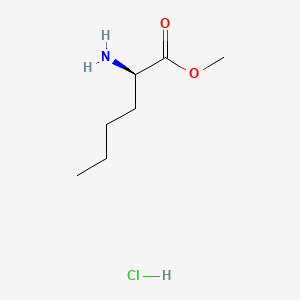
D-ノルロイシンメチルエステル塩酸塩
概要
説明
D-Norleucine methyl ester hydrochloride is a compound with the CAS Number: 60687-33-4 and a molecular weight of 181.66 . It is structurally similar to methionine, but does not contain sulfur . It is commonly used as an internal standard .
Synthesis Analysis
The synthesis of D-Norleucine methyl ester hydrochloride has been examined. It arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of Nle into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .Molecular Structure Analysis
The molecular formula of D-Norleucine methyl ester hydrochloride is C7H15NO2·HCl . The InChI code is 1S/C7H15NO2.ClH/c1-3-4-5-6 (8)7 (9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis
D-Norleucine methyl ester hydrochloride is a white to off-white powder . It has a melting point of 138 - 140 °C .科学的研究の応用
神経伝達物質研究
D-ノルロイシンメチルエステル塩酸塩は、神経伝達物質アナログとして神経科学分野で使用されています。これは、神経伝達物質経路と機能を理解するためのさまざまなアッセイにおける内部標準として機能します。 この化合物は、神経伝達物質の放出、取り込み、および受容体相互作用のメカニズムを解明するのに役立ち、神経学的疾患の治療法を開発するために不可欠です .
ペプチド合成
ペプチド合成では、H-D-Nle-OMe.HClは、ペプチドに非標準アミノ酸を組み込むためのビルディングブロックとして使用されます。 これは、安定性の向上または生物学的活性の変化などの改変された特性を持つペプチドを作成する場合に特に有用であり、治療用途に適しています .
プロテオミクス
研究者は、タンパク質発現と相互作用を研究するためにプロテオミクスでD-ノルロイシンメチルエステル塩酸塩を使用しています。 これはメチオニンの模倣として機能することができ、タンパク質の選択的標識と同定を可能にし、細胞内のタンパク質機能と相互作用ネットワークを理解するために不可欠です .
酵素動力学
この化合物は、アミノ酸基質と相互作用する酵素の特異性とメカニズムを調査するために、酵素動力学で使用されます。 天然アミノ酸をH-D-Nle-OMe.HClで置き換えることで、研究者はさまざまな酵素の活性部位と触媒メカニズムに関する洞察を得ることができます .
創薬
創薬では、D-ノルロイシンメチルエステル塩酸塩は、潜在的な治療効果を持つ新規化合物を開発するために使用されます。 創薬候補への組み込みにより、薬物動態的および薬力学的特性を変更でき、効果と安全性プロファイルが向上した新薬の発見につながります .
ケミカルバイオロジー
ケミカルバイオロジストは、生物学的システムを研究および操作するためにH-D-Nle-OMe.HClを使用しています。 この化合物は、タンパク質またはペプチドを化学的に修飾するために使用でき、生物学的経路の探索と新しい生化学的ツールの開発を可能にします .
Safety and Hazards
作用機序
Target of Action
D-Norleucine methyl ester hydrochloride is primarily used as an internal standard . .
Mode of Action
As a neurotransmitter, it may interact with various receptors or enzymes in the nervous system .
Action Environment
The action, efficacy, and stability of D-Norleucine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
D-Norleucine methyl ester hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a neurotransmitter, it is involved in the modulation of synaptic transmission. The compound’s interactions with enzymes and proteins are crucial for its function as an internal standard in biochemical assays . These interactions often involve binding to specific active sites on enzymes or proteins, influencing their activity and stability.
Cellular Effects
D-Norleucine methyl ester hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways. Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of D-Norleucine methyl ester hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and subsequent cellular responses. The binding of D-Norleucine methyl ester hydrochloride to enzymes or receptors can modulate their activity, resulting in various biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Norleucine methyl ester hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, D-Norleucine methyl ester hydrochloride may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of D-Norleucine methyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, D-Norleucine methyl ester hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, D-Norleucine methyl ester hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studying the transport and distribution of D-Norleucine methyl ester hydrochloride provides insights into its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of D-Norleucine methyl ester hydrochloride is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular localization of D-Norleucine methyl ester hydrochloride is essential for comprehending its role in cellular processes .
特性
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60687-33-4 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)
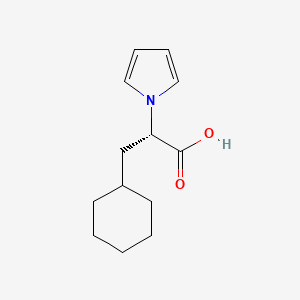
![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)
